molecular formula C20H25NO5 B14338997 Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate CAS No. 101192-17-0

Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate

Cat. No.: B14338997
CAS No.: 101192-17-0
M. Wt: 359.4 g/mol
InChI Key: BYZLJWVUMFJNHD-UHFFFAOYSA-N
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Description

Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate is a complex organic compound with the following structural formula:

CH3CH2C(O)C(O)OCH2CH2C(O)OCH2C(O)OC9H6N\text{CH}_3\text{CH}_2\text{C}(\text{O})\text{C}(\text{O})\text{OCH}_2\text{CH}_2\text{C}(\text{O})\text{OCH}_2\text{C}(\text{O})\text{OC}_9\text{H}_6\text{N} CH3​CH2​C(O)C(O)OCH2​CH2​C(O)OCH2​C(O)OC9​H6​N

It contains two ester groups (diethyl propanedioate) linked to a quinoline ring via an ethoxy bridge. The quinoline moiety imparts interesting properties to this compound.

Preparation Methods

Synthetic Routes::

    Malonic Ester Synthesis:

    Direct Esterification:

Industrial Production:: Industrial-scale production typically employs the malonic ester synthesis due to its efficiency and yield.

Chemical Reactions Analysis

    Reactivity: Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate is relatively stable but can undergo various reactions.

    Common Reagents and Conditions:

    Major Products: Hydrolysis produces the diacid, while alkylation results in alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The quinoline ring is found in many bioactive compounds, making this compound relevant for drug discovery.

    Coordination Chemistry:

    Photophysics: Quinoline derivatives exhibit fluorescence properties, useful in sensors and imaging.

Mechanism of Action

    Targets: The compound may interact with enzymes, receptors, or other biomolecules due to its quinoline moiety.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: The combination of quinoline, ester, and ethoxy groups sets it apart.

    Similar Compounds: Related compounds include ethyl quinoline carboxylates and other quinoline derivatives.

Properties

CAS No.

101192-17-0

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

diethyl 2-(1-ethoxy-2-quinolin-2-ylethyl)propanedioate

InChI

InChI=1S/C20H25NO5/c1-4-24-17(18(19(22)25-5-2)20(23)26-6-3)13-15-12-11-14-9-7-8-10-16(14)21-15/h7-12,17-18H,4-6,13H2,1-3H3

InChI Key

BYZLJWVUMFJNHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=NC2=CC=CC=C2C=C1)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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